sulfamic acid](/img/structure/B5575562.png)

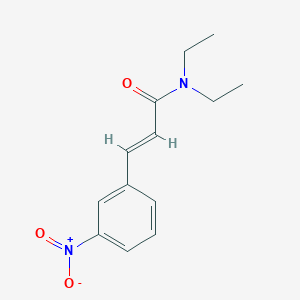

[3-(3-bromophenoxy)-2-hydroxypropyl](2-phenylethyl)sulfamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

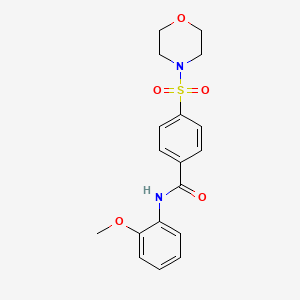

[3-(3-bromophenoxy)-2-hydroxypropyl](2-phenylethyl)sulfamic acid, also known as BPHPS, is a sulfamic acid derivative that has gained significant attention in the field of medicinal chemistry. BPHPS is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. The inhibition of CA IX by BPHPS has shown promising results in pre-clinical studies and has potential as a therapeutic agent for cancer treatment.

科学的研究の応用

Bromophenol Derivatives

Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the isolation of several new compounds. These compounds were evaluated for their activity against human cancer cell lines and microorganisms, although they were found inactive. This suggests a potential interest in bromophenol derivatives for their biological activities and chemical properties (Zhao et al., 2004).

Sulfonamide-Derived Compounds

Sulfonamide-derived new ligands and their transition metal complexes were synthesized and characterized. These compounds exhibited moderate to significant antibacterial and antifungal activities. This indicates that sulfonamide derivatives, related to sulfamic acid groups, have potential applications in the development of new antibacterial and antifungal agents (Chohan & Shad, 2011).

Ionic Liquid Halide Nucleophilicity

The nucleophilicity of bromide ion in the form of the ionic liquid, 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), was used for the regeneration of phenols from aryl alkyl ethers. This demonstrates the utility of bromide ions in facilitating chemical transformations, relevant to the manipulation of bromophenol derivatives or similar chemical structures (Boovanahalli et al., 2004).

Poly(arylene ether sulfone)s and Proton Exchange Membranes

Research on sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes highlights the importance of sulfonic acid groups in polymer chemistry, particularly for fuel cell applications. This aligns with the sulfamic acid component of the compound of interest and underscores the relevance of such functional groups in developing advanced materials (Kim, Robertson, & Guiver, 2008).

These studies, while not directly related to 3-(3-bromophenoxy)-2-hydroxypropylsulfamic acid, indicate potential research applications of similar compounds in the fields of materials science, chemistry, and biology, including polymer development, medicinal chemistry, and environmental sustainability efforts.

特性

IUPAC Name |

[3-(3-bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO5S/c18-15-7-4-8-17(11-15)24-13-16(20)12-19(25(21,22)23)10-9-14-5-2-1-3-6-14/h1-8,11,16,20H,9-10,12-13H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRBHWYRHFWQQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC(COC2=CC(=CC=C2)Br)O)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

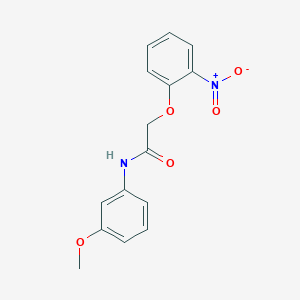

![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575487.png)

![3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5575498.png)

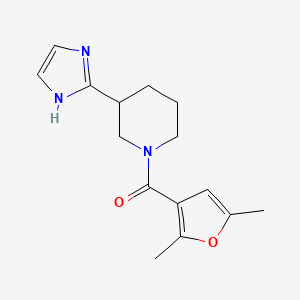

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5575541.png)

![1-(3,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5575555.png)

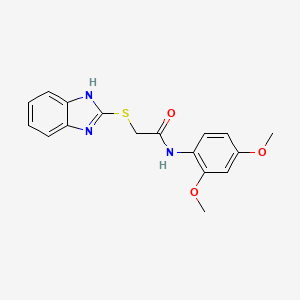

![3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5575561.png)

![5-imino-2-isobutyl-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5575565.png)

![1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5575566.png)

![1-(4-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5575572.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5575581.png)